molecular formula C11H16Cl2N2 B1431981 ([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride CAS No. 1923088-51-0

([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride

Cat. No.: B1431981
CAS No.: 1923088-51-0
M. Wt: 247.16 g/mol
InChI Key: HGNRQOPCNURLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H16Cl2N2 and its molecular weight is 247.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride is a compound that has been synthesized for various biological applications

Mode of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a manner that is influenced by its stereochemistry and three-dimensional structure.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound may have favorable ADME properties that contribute to its bioavailability.

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a dark place under an inert atmosphere . This suggests that light and oxygen may affect the stability of the compound.

Properties

IUPAC Name

[1-(4-chlorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.ClH/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNRQOPCNURLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride
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([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.